molecular formula C9H8BrNOS B1270164 3-(4-Bromophenyl)-4-thiazolidinone CAS No. 338753-34-7

3-(4-Bromophenyl)-4-thiazolidinone

Cat. No. B1270164
M. Wt: 258.14 g/mol
InChI Key: LLSPTZFYPJPSCT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-thiazolidinone is a derivative of thiazolidinone, a class of compounds with a core 1,3-thiazolidine structure. Thiazolidinones are known for their versatile biological activities and serve as key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those with a bromophenyl group, typically involves cyclodehydration reactions or condensation reactions of suitable precursors. For instance, a study detailed the synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, demonstrating the utility of these reactions in creating thiazolidinone compounds with specific substitutions (Iyengar et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals significant insights into their crystalline form and intermolecular interactions. The crystal structure of similar compounds has been determined, showing how these molecules crystallize in certain systems and the types of hydrogen bonds they exhibit (Iyengar et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, providing a pathway to synthesize a wide array of derivatives. These reactions include nucleophilic addition, condensation with aldehydes, and cyclization. The functional groups present in these molecules contribute to their reactivity and the formation of diverse structures (Behbehani & Ibrahim, 2012).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-4-thiazolidinone derivatives, such as solubility, melting point, and crystal structure, can be influenced by the substituents on the thiazolidinone ring. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including 3-(4-Bromophenyl)-4-thiazolidinone, are characterized by their ability to participate in hydrogen bonding, their acidic or basic nature, and their reactivity towards various reagents. These properties are crucial for their biological activity and potential as pharmaceutical agents.

  • Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Iyengar et al., 2005).
  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones (Behbehani & Ibrahim, 2012).

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of 4-thiazolidinone, including those with a bromophenyl group, exhibit significant antimicrobial activity. For instance, compounds synthesized from biphenyl-4-carboxylic acid showed considerable biological activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungal strains such as Candida albicans and Aspergillus niger (Deep et al., 2014). This suggests a potential for these compounds in the development of new antimicrobial agents.

Anticancer Properties

Certain 4-thiazolidinone derivatives, including those with a 3-(4-bromophenyl) moiety, have shown promising anticancer properties. A study highlighted a compound with significant cytotoxicity against leukemic cell lines, suggesting its potential as an antiproliferative agent (Sharath Kumar et al., 2015). Additionally, the compound exhibited tumor regression in animal models, further supporting its potential in cancer treatment.

Antifungal Effects

4-Thiazolidinone derivatives have also been explored for their antifungal activities. A series of such compounds, including those with a 4-bromophenyl group, were tested against various fungicides, showing comparable biological activity (Al-Ebaisat et al., 2016). This points towards the utility of these compounds in developing new antifungal treatments.

Heterocyclic Synthesis Applications

4-Thiazolidinones serve as key intermediates in the synthesis of various heterocyclic compounds, including enaminones, azolopyrimidines, and arylimino-thiazolidinones. These compounds have diverse applications in medicinal chemistry and drug development (Behbehani & Ibrahim, 2012).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.


I hope this general information is helpful. For a specific analysis of “3-(4-Bromophenyl)-4-thiazolidinone”, you would need to conduct or find research specifically on this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(4-bromophenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSPTZFYPJPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363142
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-4-thiazolidinone

CAS RN

338753-34-7
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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